1-Piperidinecarboxylic acid, 4-[1-(2-phenyl-1H-benzimidazol-1-yl)-2-[4-[1-(phenylmethyl)-1H-benzimidazol-2-yl]phenoxy]ethyl]-, 1,1-dimethylethyl ester
Description
This compound is a highly functionalized piperidinecarboxylic acid derivative featuring a tert-butyl ester group and a complex 4-substituent. The substituent comprises two benzimidazole moieties (one 2-phenyl-1H-benzimidazol-1-yl and one 1-(phenylmethyl)-1H-benzimidazol-2-yl) linked via a phenoxyethyl bridge. The tert-butyl ester group enhances metabolic stability and lipophilicity, common in prodrug strategies or to improve pharmacokinetics .
Properties
IUPAC Name |
tert-butyl 4-[2-[4-(1-benzylbenzimidazol-2-yl)phenoxy]-1-(2-phenylbenzimidazol-1-yl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45N5O3/c1-45(2,3)53-44(51)48-28-26-33(27-29-48)41(50-40-21-13-11-19-38(40)47-43(50)34-16-8-5-9-17-34)31-52-36-24-22-35(23-25-36)42-46-37-18-10-12-20-39(37)49(42)30-32-14-6-4-7-15-32/h4-25,33,41H,26-31H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHLHQNDSDWXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Piperidinecarboxylic acid, 4-[1-(2-phenyl-1H-benzimidazol-1-yl)-2-[4-[1-(phenylmethyl)-1H-benzimidazol-2-yl]phenoxy]ethyl]-, 1,1-dimethylethyl ester is a complex compound that incorporates piperidine and benzimidazole moieties. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of multiple functional groups that contribute to its biological properties.
Antiviral Activity
Recent studies have shown that derivatives of benzimidazole, including those similar to the compound , exhibit significant antiviral properties. For instance, compounds synthesized with a benzimidazole-piperidine framework have been evaluated for their effectiveness against the Ebola virus (EBOV). Notably, compounds with EC50 values around 0.64 µM showed promising results in inhibiting viral entry by targeting the Niemann-Pick C1 (NPC1) protein, which is crucial for viral infection .
Antimicrobial Activity
Benzimidazole derivatives have demonstrated antimicrobial activity against various pathogens. In vitro studies indicated that some derivatives exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria. For example, certain compounds displayed MIC values comparable to standard antibiotics like ciprofloxacin . The presence of electron-withdrawing groups has been noted to enhance this activity.
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Viral Entry : The compound may interfere with the binding of viral proteins to host cell receptors.
- Antimicrobial Mechanisms : It likely disrupts bacterial cell wall synthesis or function, leading to cell death.
- Receptor Interaction : Binding affinity studies have shown that similar compounds can effectively bind to specific receptors involved in pain and inflammation pathways .
Study 1: Anti-Ebola Activity
A study evaluated a series of benzimidazole-piperidine hybrids for their anti-Ebola activity. Among the tested compounds, one demonstrated an EC50 of 0.64 µM and a selectivity index (SI) of 20, indicating a favorable therapeutic window compared to the reference drug Toremifene (EC50 = 0.38 µM) . The mechanism was linked to inhibition at the NPC1 level.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar benzimidazole derivatives. Compounds were tested against various bacterial strains, yielding MIC values ranging from 12.5 µg/ml to over 100 µg/ml. The results highlighted that structural modifications significantly influenced their antimicrobial efficacy .
Data Summary
Scientific Research Applications
Pain Management
Research indicates that derivatives of piperidine and benzimidazole exhibit activity as selective agonists for the ORL1 receptor, which is implicated in pain modulation. Compounds similar to this structure have been shown to provide analgesic effects with reduced side effects compared to traditional opioids. For instance, studies have demonstrated that these compounds can alleviate neurogenic inflammation and serve as potential analgesics with lower addiction risks .
Antihistaminic Activity
Piperidinyl benzimidazole compounds have been investigated for their antihistaminic properties. The ability to inhibit histamine receptors suggests potential in treating allergic reactions and other histamine-related conditions . The structural features of this compound may enhance its efficacy and selectivity in targeting these receptors.
Anticancer Properties
Recent studies have explored the cytotoxic effects of benzimidazole derivatives against various cancer cell lines. The presence of the piperidine moiety may enhance cellular uptake and bioavailability, thereby improving the anticancer activity of these compounds .
Case Studies
Synthesis and Development
The synthesis of this compound involves multi-step reactions starting from readily available piperidine derivatives and benzimidazole precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, facilitating the exploration of structure-activity relationships (SAR) for optimizing therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Piperidinecarboxylic Acid Derivatives
Structural Comparison
Pharmacological and Functional Differences
- Target Compound vs. N-Boc Norfentanyl: While both share the tert-butyl ester, the target’s benzimidazole-rich substituent contrasts with N-Boc norfentanyl’s propionanilide group. The latter is a direct fentanyl precursor, whereas the target’s benzimidazoles suggest divergent targets (e.g., kinase or GPCR modulation) .
- Target Compound vs. However, HY-16673’s lower molecular weight (360 vs. estimated >500 for the target) may affect bioavailability .
- Target Compound vs. Picaridin : Picaridin’s simplicity (short alkyl ester, hydroxyethyl group) underlines its role as a repellent, while the target’s bulky aromatic groups likely preclude such utility, favoring therapeutic applications .
Physicochemical Properties
- Simpler analogs like picaridin (logP ~1.6) prioritize volatility for repellency .
- Metabolic Stability : The tert-butyl ester resists esterase hydrolysis, extending half-life compared to ethyl or methyl esters (e.g., ’s ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate) .
Q & A
Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?
Answer:
The compound’s structure should be validated using a combination of 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For benzimidazole-containing analogs, NMR can resolve aromatic proton environments (e.g., distinguishing between 1H-benzimidazol-1-yl and 1H-benzimidazol-2-yl substituents), while IR confirms carbonyl (C=O) and ether (C-O-C) functional groups . HRMS provides molecular weight verification, critical for detecting impurities or by-products. For stereochemical analysis, NOESY or ROESY experiments may be required if chiral centers are present.
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in activity data often arise from assay variability (e.g., cell line differences), compound purity , or solubility issues . Key steps:
Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .
Dose-Response Curves : Perform EC50/IC50 assays across multiple replicates to assess reproducibility.
Thermal Stability : Conduct TGA/DTA to ensure the compound does not degrade under experimental conditions, which may alter activity .
Solvent Effects : Test activity in different solvents (e.g., DMSO vs. aqueous buffers) to identify solvent-dependent artifacts .
Basic: What synthetic strategies are documented for synthesizing this compound?
Answer:
The synthesis likely involves multi-step coupling reactions :
Benzimidazole Core Formation : React 2-phenyl-1H-benzimidazole with 4-(chloromethyl)phenol under basic conditions (e.g., K2CO3) to form the ether-linked intermediate .
Piperidinecarboxylic Acid Coupling : Use EDC/HOBt or DCC as coupling agents to attach the 1-piperidinecarboxylic acid moiety to the benzimidazole intermediate .
tert-Butyl Ester Protection : Introduce the 1,1-dimethylethyl ester group via reaction with Boc anhydride (di-tert-butyl dicarbonate) under anhydrous conditions .
Key intermediates should be characterized at each step to confirm regioselectivity.
Advanced: How can steric hindrance from bulky substituents be mitigated during synthesis?
Answer:
The compound’s bulky benzimidazole and phenylmethyl groups may hinder coupling reactions. Strategies include:
Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing steric limitations through controlled heating .
Catalytic Systems : Use palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-couplings to improve yields in sterically crowded environments .
Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) can stabilize transition states and improve solubility of bulky intermediates .
Basic: What computational methods predict this compound’s binding affinity to benzimidazole-targeted receptors?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are standard for predicting interactions with receptors like kinases or GPCRs. Key steps:
Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (e.g., Gaussian09) to account for conformational flexibility .
Binding Site Analysis : Use site-directed mutagenesis data (if available) to refine docking poses for benzimidazole-binding pockets .
Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding energies and rank derivatives .
Advanced: How should researchers analyze conflicting data in SAR studies for analogs of this compound?
Answer:
Contradictions in structure-activity relationships (SAR) require:
Substituent Scanning : Systematically vary substituents (e.g., phenylmethyl vs. pyridyl groups) and compare activity trends .
Crystallography : Solve X-ray structures of ligand-receptor complexes to identify critical interactions (e.g., hydrogen bonds with the piperidinecarboxylic acid group) .
Meta-Analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., assay pH or temperature) .
Basic: What purification methods are optimal for isolating this compound?
Answer:
Use flash chromatography (silica gel, hexane/EtOAc gradient) for initial purification. For final polishing:
- Preparative HPLC : C18 column, methanol/water (+0.1% TFA) mobile phase .
- Recrystallization : Ethanol/water mixtures often yield high-purity crystalline products for benzimidazole derivatives .
Advanced: How can metabolic stability of this compound be assessed in preclinical studies?
Answer:
In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS/MS .
CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Prodrug Strategies : If unstable, modify the tert-butyl ester to a more hydrolytically stable group (e.g., pivaloyloxymethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
